Purity Documentation: Verifiable Batch-Level Purity for Reproducible Assay Results vs. Uncharacterized Analogs
The target compound is supplied with a documented minimum purity of 95%+ as verified by the vendor's quality control analytical methods . In contrast, the direct butanamide analog lacking the 2-fluorophenoxy substituent (N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide; CAS 874127-09-0) is listed on Chemsrc without a documented purity specification . For procurement decisions where assay reproducibility and SAR data integrity depend on well-characterized starting material, a documented purity threshold provides a quantifiable vendor quality metric that uncharacterized alternatives cannot offer.
| Evidence Dimension | Documented minimum purity (vendor QC) |
|---|---|
| Target Compound Data | ≥95% (HPLC or equivalent, vendor-specified) |
| Comparator Or Baseline | N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide (CAS 874127-09-0): purity not documented on Chemsrc |
| Quantified Difference | ≥95% vs. undocumented purity |
| Conditions | Vendor product specification pages (Chemenu for target; Chemsrc for comparator) |
Why This Matters
A quantified purity threshold enables scientists to calculate true compound concentration in assays, reduces the risk of off-target effects from impurities, and supports inter-laboratory reproducibility—advantages unavailable when procuring analogs with undocumented purity.
